N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide

Description

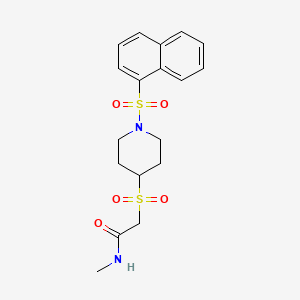

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a naphthalene-1-sulfonyl group attached to a piperidine ring, which is further linked via a sulfonyl bridge to an N-methyl acetamide moiety.

Properties

IUPAC Name |

N-methyl-2-(1-naphthalen-1-ylsulfonylpiperidin-4-yl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-19-18(21)13-26(22,23)15-9-11-20(12-10-15)27(24,25)17-8-4-6-14-5-2-3-7-16(14)17/h2-8,15H,9-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZJAHLTCAITGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a naphthalene ring, a piperidine moiety, and sulfonamide groups. Its molecular formula is with a molecular weight of 410.5 g/mol. The presence of the naphthalene ring imparts distinctive electronic properties that may enhance its interaction with biological targets .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammation and neurotransmission pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammatory processes.

- Receptor Modulation: It could modulate receptor functions, impacting neurotransmitter signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.

In Vitro Studies:

- Minimum Inhibitory Concentration (MIC): The MIC values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against tested pathogens .

- Biofilm Inhibition: It also exhibited inhibitory effects on biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential for treating biofilm-associated infections .

Anti-inflammatory Activity

The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity suggests its potential use in treating conditions characterized by excessive inflammation.

Comparative Studies

A comparative analysis with similar compounds revealed that this compound exhibits superior antimicrobial activity compared to analogs lacking the naphthalene moiety. For instance, compounds with phenyl or benzyl groups showed reduced efficacy, highlighting the importance of the naphthalene structure in enhancing biological activity .

| Compound Name | Structure Type | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | Naphthalene derivative | 0.22 - 0.25 | High |

| N-methyl-2-((1-(phenylsulfonyl)piperidin-4-yl)sulfonyl)acetamide | Phenyl derivative | > 1.0 | Moderate |

| N-methyl-2-((1-(benzylsulfonyl)piperidin-4-yl)sulfonyl)acetamide | Benzyl derivative | > 1.0 | Low |

Chemical Reactions Analysis

1.1. Sulfonylation of Piperidine

-

Step 1 : Reaction of piperidin-4-ylacetamide with naphthalene-1-sulfonyl chloride under basic conditions (e.g., pyridine or TEA in DCM) yields the monosulfonylated intermediate 1-(naphthalen-1-ylsulfonyl)piperidin-4-ylacetamide .

-

Step 2 : A second sulfonylation at the 4-position of the piperidine ring is achieved using a sulfonyl chloride (e.g., methanesulfonyl chloride) or via oxidation of a thiol intermediate .

1.2. Amidation

-

The acetamide group is introduced via condensation of the sulfonylated piperidine intermediate with methylamine in the presence of coupling agents such as EDCI/HOBt .

Reactivity and Functionalization

The compound’s reactivity is dominated by the sulfonamide groups and the acetamide side chain:

2.1. Sulfonamide Hydrolysis

-

Under acidic (e.g., HCl/MeOH) or basic (e.g., NaOH/H₂O) conditions, the sulfonamide bonds undergo hydrolysis, yielding naphthalene-1-sulfonic acid and piperidin-4-ylsulfonic acid derivatives .

2.2. Nucleophilic Substitution

-

The acetamide’s methyl group can be replaced via nucleophilic substitution. For example, reaction with Grignard reagents (e.g., MeMgBr) generates tertiary alcohol derivatives .

2.3. Cross-Coupling Reactions

-

The naphthalene ring participates in Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) when functionalized with halogen substituents .

3.1. pH-Dependent Stability

-

The compound remains stable in neutral pH but degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions, as shown in simulated gastric fluid studies .

3.2. Thermal Stability

-

Thermogravimetric analysis (TGA) indicates decomposition above 220°C, with sulfonamide bond cleavage as the primary degradation pathway .

Comparative Reaction Data

Key Research Findings

-

SAR Studies : The dual sulfonylation enhances metabolic stability compared to monosulfonylated analogs, as evidenced by reduced CYP450-mediated oxidation .

-

Solubility : Low aqueous solubility (0.12 mg/mL in PBS) due to the hydrophobic naphthalene group .

-

Crystallinity : X-ray diffraction data reveal a monoclinic crystal system with intermolecular hydrogen bonding between sulfonamide and acetamide groups .

Comparison with Similar Compounds

Substituent Effects on the Piperidine Ring

The piperidine ring’s sulfonyl substituent plays a critical role in molecular interactions. Key comparisons include:

- Its extended aromatic system could engage in π-π stacking with target proteins.

- [4-(Trifluoromethyl)benzyl]sulfonyl (): The trifluoromethyl group introduces strong electron-withdrawing effects, increasing metabolic stability. The molecular weight (442.47 g/mol) is lower than the target compound’s estimated mass (~500 g/mol), suggesting differences in bioavailability .

- The larger molar mass (471.59 g/mol) due to the cyclopropyl-acetamide modification may influence binding kinetics .

Acetamide Core Modifications

The acetamide group’s substitution pattern significantly affects activity:

- N-Methyl Acetamide (Target Compound): The methyl group minimizes steric hindrance, favoring target engagement.

- 2-Hydroxyguanidine (, ID 4n): Replacing the acetamide core with a hydroxyguanidine group increased activity (log(1/IC50) from 0.904 to 1.698), likely due to enhanced hydrogen-bonding capacity .

- Methoxyacetyl Group (): In methoxyacetylfentanyl, a methoxy substitution on the acetamide improves opioid receptor affinity, demonstrating how polar groups can modulate activity .

Aromatic Substituent Variations

- 4-(Methylsulfonyl)phenyl (): This substituent provided moderate activity (log(1/IC50) = 0.904) but was outperformed by heteroaromatic replacements (e.g., pyrrole in ID 19n) .

Structural and Activity Data Table

Key Findings and Implications

Activity Enhancement via Core Modifications: Replacing the acetamide core with hydrogen-bond donors (e.g., hydroxyguanidine) significantly boosts activity, as seen in .

Role of Sulfonyl Groups: Sulfonyl moieties improve metabolic stability and facilitate hydrogen bonding, but bulkier groups (e.g., naphthalene) may trade off solubility for membrane permeability .

Aromatic Substituent Flexibility: Five-membered heteroaromatics (e.g., pyrrole) show promise in enhancing activity, though compatibility with the target binding pocket is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.